
Sodium acetylacetonate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 2,4-pentanedionate, also known as sodium acetylacetonate, is an organosodium compound with the molecular formula C5H7NaO2. It is a white to pale cream powder that is soluble in water. This compound is commonly used as a pharmaceutical intermediate and in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium 2,4-pentanedionate can be synthesized by reacting 2,4-pentanedione (acetylacetone) with sodium hydroxide. The reaction typically occurs in an aqueous medium, where the sodium hydroxide deprotonates the acetylacetone, forming the sodium salt of the enolate ion. The reaction can be represented as follows:
C5H8O2+NaOH→C5H7NaO2+H2O
Industrial Production Methods: In industrial settings, the production of sodium 2,4-pentanedionate involves the use of large-scale reactors where acetylacetone is mixed with a sodium hydroxide solution. The reaction is carried out under controlled temperature and pH conditions to ensure complete conversion and high yield. The product is then isolated by filtration, washed, and dried to obtain the final powder form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 2,4-pentanedionate undergoes various chemical reactions, including:
Chelation: It forms stable chelate complexes with metal ions, such as cobalt, iron, and chromium.
Substitution: The enolate ion can undergo nucleophilic substitution reactions.
Oxidation and Reduction: It can participate in redox reactions, particularly in the presence of metal catalysts.
Common Reagents and Conditions:
Chelation: Metal salts (e.g., cobalt chloride, iron nitrate) in aqueous or alcoholic solutions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Oxidation and Reduction: Metal catalysts like palladium or platinum under hydrogenation conditions.
Major Products:
Chelation: Metal acetylacetonate complexes (e.g., tris(2,4-pentanedionato)cobalt(III)).
Substitution: Alkylated or acylated derivatives of the enolate ion.
Oxidation and Reduction: Various reduced or oxidized forms depending on the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
Sodium 2,4-pentanedionate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Serves as an intermediate in the production of pharmaceuticals.
Industry: Utilized in the manufacturing of catalysts, dyes, and pigments
Wirkmechanismus
The mechanism of action of sodium 2,4-pentanedionate primarily involves its ability to form stable chelate complexes with metal ions. The enolate ion acts as a bidentate ligand, coordinating to metal centers through its oxygen atoms. This chelation stabilizes the metal ions and enhances their reactivity in various catalytic and synthetic processes .
Vergleich Mit ähnlichen Verbindungen
2,4-Pentanedione (Acetylacetone): The parent compound from which sodium 2,4-pentanedionate is derived.
Tris(2,4-pentanedionato)chromium(III): A metal complex formed with chromium.
Bis(2,4-pentanedionato)copper(II): A metal complex formed with copper.
Comparison:
2,4-Pentanedione: Unlike sodium 2,4-pentanedionate, it is a neutral molecule and exists in equilibrium between keto and enol forms.
Tris(2,4-pentanedionato)chromium(III): This complex exhibits unique magnetic and electronic properties due to the presence of chromium.
Bis(2,4-pentanedionato)copper(II): Known for its distinctive blue color and use in various catalytic applications.
Sodium 2,4-pentanedionate stands out due to its ability to form stable chelate complexes with a wide range of metal ions, making it a versatile reagent in both academic and industrial research.
Eigenschaften
Molekularformel |
C5H9NaO3 |
|---|---|
Molekulargewicht |
140.11 g/mol |
IUPAC-Name |
sodium;(E)-4-oxopent-2-en-2-olate;hydrate |
InChI |
InChI=1S/C5H8O2.Na.H2O/c1-4(6)3-5(2)7;;/h3,6H,1-2H3;;1H2/q;+1;/p-1/b4-3+;; |
InChI-Schlüssel |
UKDRZWCRRJOZNR-CZEFNJPISA-M |
Isomerische SMILES |
C/C(=C\C(=O)C)/[O-].O.[Na+] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)
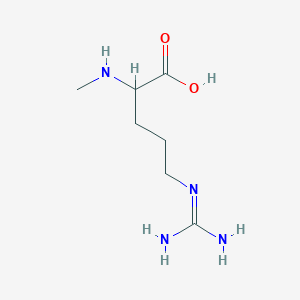
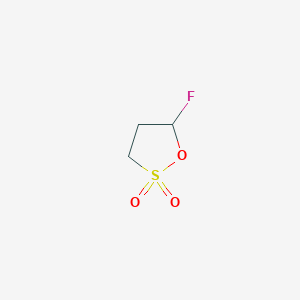
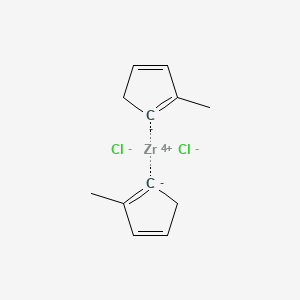

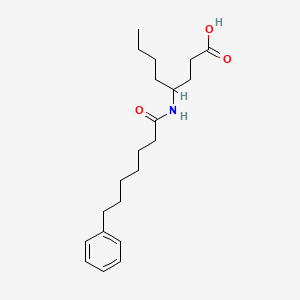
![2-Biphenyl-4-yl-7-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13400748.png)
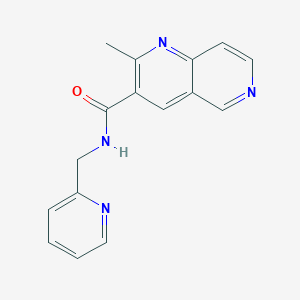

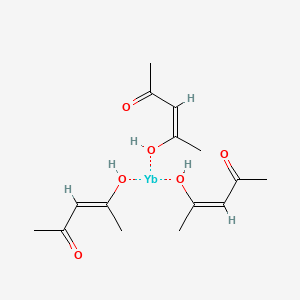
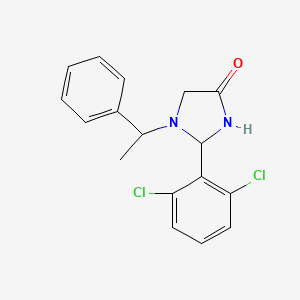
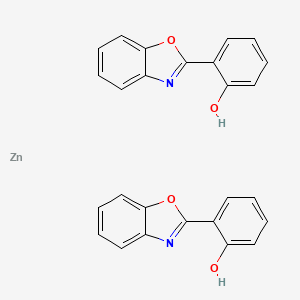
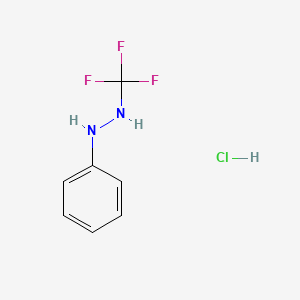
![dichlorotitanium;2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B13400783.png)
